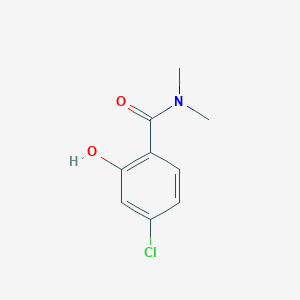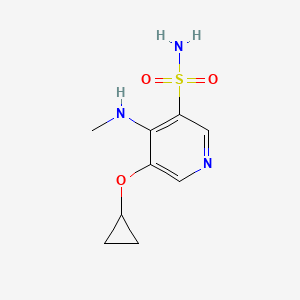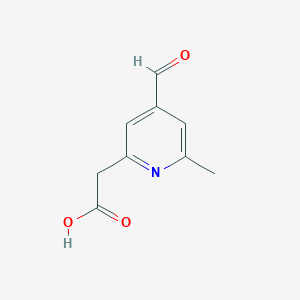![molecular formula C11H16O4 B14846690 7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Oxopropyl)-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a dioxane ring and a decane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the spirocyclic structure with high yields and excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of the Prins/pinacol cascade process can be scaled up for industrial applications. The use of Lewis acid catalysts and the availability of starting materials make this method feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.
Substitution: Halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of biologically active compounds and materials science
Mecanismo De Acción
The mechanism of action of 7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A spirocyclic compound with similar structural features but different functional groups.
2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with potential biological activity.
Uniqueness
7-(2-Oxopropyl)-1,4-dioxaspiro[45]decan-8-one is unique due to its specific spirocyclic structure and the presence of both dioxane and decane rings
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
7-(2-oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H16O4/c1-8(12)6-9-7-11(3-2-10(9)13)14-4-5-15-11/h9H,2-7H2,1H3 |
Clave InChI |
NIQZTFPGMOJEJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CC2(CCC1=O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


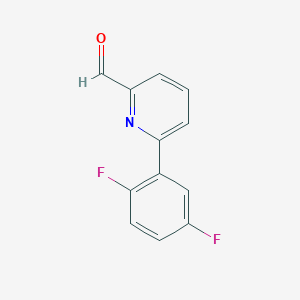

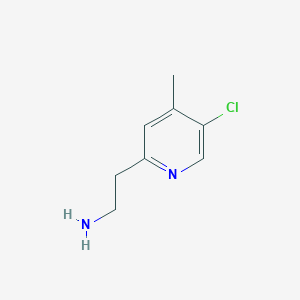
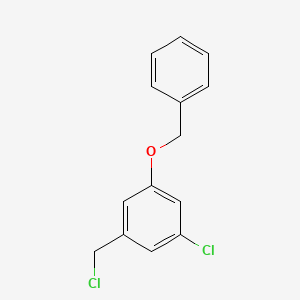

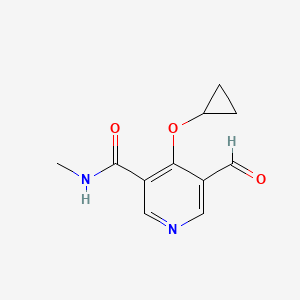
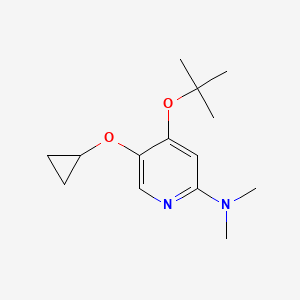

![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)

